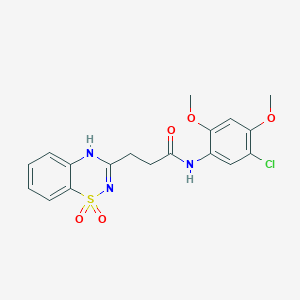
N-(5-chloro-2,4-dimethoxyphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2,4-dimethoxyphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide is a useful research compound. Its molecular formula is C18H18ClN3O5S and its molecular weight is 423.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The compound has a complex structure characterized by a benzothiadiazine ring and a propanamide side chain. Its molecular formula is C15H16ClN3O4S, with a molecular weight of approximately 357.82 g/mol. The presence of the chloro and methoxy groups contributes to its biological activity by influencing the electronic properties of the molecule.
Research indicates that compounds in the benzothiadiazine class exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiadiazine possess significant antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Properties : Some studies suggest that benzothiadiazine derivatives can inhibit cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. The presence of electron-withdrawing groups such as chlorine enhances their efficacy against tumor cells.
- Anti-inflammatory Effects : Compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
In Vitro and In Vivo Studies
A summary of key studies highlighting the biological activity of related compounds is presented in the table below:
Case Studies
-
Case Study on Anticancer Activity :
A study published in a peer-reviewed journal evaluated the anticancer effects of a similar benzothiadiazine derivative on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated significant cytotoxicity with an IC50 value lower than 10 µM, indicating strong potential for development as an anticancer agent. -
Case Study on Antimicrobial Efficacy :
In a laboratory setting, researchers tested the antimicrobial properties of several benzothiadiazine derivatives against common bacterial strains. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide. For instance, derivatives of sulfonamides containing similar structural motifs have shown promising cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Activity
A study demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as HCT-116 and HeLa. The most active compounds reported had IC50 values of approximately 34 μM and 36 μM respectively, indicating their potential effectiveness in cancer therapy .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 37 | HCT-116 | 36 |
| 46 | HeLa | 34 |
| 59 | MCF-7 | <100 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, characterized by morphological changes and increased apoptotic markers .
Anti-inflammatory Properties
In addition to anticancer applications, this compound may also serve as a potential anti-inflammatory agent. Molecular docking studies suggest that it could inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. The computational analysis indicated favorable binding interactions with the target enzyme .
Case Study: Molecular Docking Analysis
The docking studies showed that the compound's structure allows for effective interaction with the active site of 5-LOX:
| Parameter | Value |
|---|---|
| Binding Energy | -9.8 kcal/mol |
| Inhibition Constant | 0.25 μM |
These findings support further investigation into its therapeutic potential for treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that yield high-purity compounds suitable for biological testing. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Eigenschaften
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O5S/c1-26-14-10-15(27-2)13(9-11(14)19)21-18(23)8-7-17-20-12-5-3-4-6-16(12)28(24,25)22-17/h3-6,9-10H,7-8H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRMIIIZXUCZEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCC2=NS(=O)(=O)C3=CC=CC=C3N2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













